トリアムシノロンジアセテート

概要

説明

Triamcinolone diacetate is a synthetic glucocorticoid, a type of corticosteroid, used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various inflammatory and allergic conditions, including skin diseases, arthritis, and certain types of cancer .

科学的研究の応用

Triamcinolone diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: In cell biology, it is used to study the effects of glucocorticoids on cell signaling pathways and gene expression.

Medicine: It is employed in clinical research to investigate its efficacy and safety in treating various inflammatory and allergic conditions.

Industry: In the pharmaceutical industry, it is used in the formulation of injectable suspensions and topical creams for therapeutic use

作用機序

Target of Action

Triamcinolone diacetate primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for various biological responses including immune response, metabolism of nutrients, maintenance of homeostasis, and inflammatory reactions .

Mode of Action

Triamcinolone diacetate, as a corticosteroid, exerts its effects by binding to the glucocorticoid receptor, forming a complex that then translocates to the nucleus. This complex binds to DNA and modifies gene transcription, leading to changes in protein synthesis . Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .

Biochemical Pathways

The binding of triamcinolone diacetate to glucocorticoid receptors inhibits the phospholipase A2 enzyme. This inhibition prevents the release of arachidonic acid, a precursor for inflammation mediators like prostaglandins and leukotrienes . Therefore, the drug effectively suppresses the inflammatory response and immune reactions .

Pharmacokinetics

It is known that the bioavailability and pharmacokinetic profile of corticosteroids like triamcinolone can be influenced by factors such as the route of administration and the patient’s physiological condition .

Result of Action

The anti-inflammatory and immunosuppressive actions of triamcinolone diacetate result in a reduction of symptoms in various conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, or breathing disorders . It can also be used as a one-time adjunct treatment of osteoarthritic knee pain .

Action Environment

The action, efficacy, and stability of triamcinolone diacetate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, individual patient factors such as age, gender, genetic factors, and overall health status can also influence the drug’s action .

生化学分析

Biochemical Properties

Triamcinolone diacetate, like other corticosteroids, interacts with glucocorticoid receptors in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes, affecting the synthesis of proteins involved in inflammatory responses .

Cellular Effects

Triamcinolone diacetate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, by suppressing the activity of the enzyme phospholipase A2 .

Molecular Mechanism

The molecular mechanism of action of triamcinolone diacetate involves binding to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase, thereby reducing the synthesis of inflammatory mediators .

Metabolic Pathways

Triamcinolone diacetate is involved in metabolic pathways that include interactions with enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions: Triamcinolone diacetate is synthesized through the acetylation of triamcinolone. The process involves the reaction of triamcinolone with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, triamcinolone diacetate is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents like chloroform and methanol, and the final product is obtained through filtration and drying .

化学反応の分析

Types of Reactions: Triamcinolone diacetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of triamcinolone diacetate, each with distinct chemical and pharmacological properties .

類似化合物との比較

- Triamcinolone acetonide

- Triamcinolone hexacetonide

- Fluocinolone acetonide

- Betamethasone

Comparison: Triamcinolone diacetate is unique in its specific acetylation, which enhances its lipophilicity and prolongs its duration of action compared to other similar compounds. Triamcinolone acetonide and hexacetonide are also used for their anti-inflammatory properties but differ in their pharmacokinetic profiles and specific clinical applications. Fluocinolone acetonide and betamethasone are other glucocorticoids with similar uses but have different potencies and side effect profiles .

特性

CAS番号 |

67-78-7 |

|---|---|

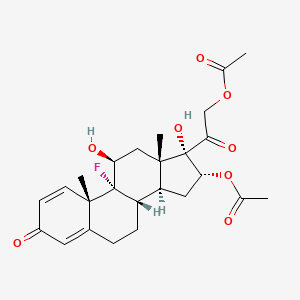

分子式 |

C25H31FO8 |

分子量 |

478.5 g/mol |

IUPAC名 |

[2-[(9R,10S,13S,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17?,18?,19?,21?,22-,23-,24-,25+/m0/s1 |

InChIキー |

XGMPVBXKDAHORN-TXVQTVTKSA-N |

SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O |

異性体SMILES |

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O |

正規SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O |

外観 |

Solid powder |

melting_point |

235.0 °C |

Key on ui other cas no. |

67-78-7 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Polcartolone Polcortolon triamcinolone diacetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triamcinolone diacetate exert its anti-inflammatory effects?

A1: Triamcinolone diacetate, like other glucocorticoids, exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [] This binding leads to a cascade of downstream effects, including:

- Transactivation: The activated glucocorticoid receptor complex translocates to the nucleus and binds to specific DNA sequences, regulating the transcription of various genes. This results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators. []

- Transrepression: The complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, further suppressing the inflammatory cascade. []

Q2: What is the impact of triamcinolone diacetate on collagen accumulation?

A2: Studies show that triamcinolone diacetate can inhibit collagen accumulation in rat lungs following bleomycin-induced injury. [] This effect is dose-dependent, with higher doses demonstrating more significant suppression of collagen accumulation. [] This finding suggests potential therapeutic applications in fibrotic diseases.

Q3: What is the chemical structure of triamcinolone diacetate?

A3: Triamcinolone diacetate is a synthetic glucocorticoid with the chemical name 9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-diacetate. [, ]

Q4: What is the molecular formula and weight of triamcinolone diacetate?

A4: The molecular formula of triamcinolone diacetate is C26H31FO8, and its molecular weight is 478.51. [, ]

Q5: What is the solubility of triamcinolone diacetate?

A5: Triamcinolone diacetate is practically insoluble in water, soluble in chloroform, sparingly soluble in alcohol and methanol, and slightly soluble in ether. [, ]

Q6: How does freezing affect triamcinolone diacetate injectable suspension?

A6: Freezing triamcinolone diacetate injectable suspension leads to irreversible clumping, rendering it unsuitable for use. [, ] Therefore, it's crucial to store this formulation according to the manufacturer's recommendations.

Q7: What is the duration of adrenal suppression after triamcinolone diacetate administration?

A7: Studies suggest that a single intramuscular injection of 50 mg triamcinolone diacetate leads to adrenal suppressive effects for approximately one week. [] This duration is significantly shorter compared to the four-week suppression observed with 40 mg of triamcinolone acetonide. []

Q8: How effective is triamcinolone diacetate in treating psoriasis?

A8: Research indicates that both triamcinolone diacetate and triamcinolone acetonide, when injected intralesionally, demonstrate efficacy in treating psoriasis. [, ] Studies report clearing or improvement of psoriatic plaques, with some patients experiencing relapse over time. [, ]

Q9: What are the potential adverse effects of intrathecal triamcinolone diacetate administration?

A9: While epidural administration of triamcinolone diacetate has been generally considered safe, intrathecal administration has been associated with a higher risk of complications, including: []

Q10: What is the role of polyethylene glycol in the toxicity of triamcinolone diacetate?

A10: The polyethylene glycol used as a vehicle in some corticosteroid formulations, including triamcinolone diacetate, has been implicated in neurotoxic effects. [, ] Slow-release formulations generally contain lower concentrations of polyethylene glycol, potentially reducing the risk. []

Q11: Can triamcinolone diacetate cause cutaneous changes?

A11: Research indicates that triamcinolone diacetate injections can induce various cutaneous changes depending on the injection site and depth: []

Q12: Has triamcinolone diacetate been detected in environmental samples?

A12: A recent study detected triamcinolone diacetate in snow samples near Jiaozhou Bay, North China. [] The mean concentration was 2.84 ng/L, indicating its presence as an environmental contaminant. [] This finding highlights the need for further research on the environmental fate and potential ecological risks of this compound.

Q13: What analytical techniques are commonly used to characterize and quantify triamcinolone diacetate?

A13: Several analytical methods are employed to study triamcinolone diacetate:

- High-performance liquid chromatography (HPLC): This technique, often coupled with mass spectrometry (LC-MS/MS), allows for the separation, identification, and quantification of triamcinolone diacetate in various matrices. []

- Spectroscopic methods: Techniques like ultraviolet-visible (UV-Vis) spectrophotometry and infrared (IR) spectroscopy are useful for structural characterization and quantification. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。